molecular formula C20H19N5OS B10866798 (4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10866798
M. Wt: 377.5 g/mol
InChI Key: KTTNNEIMRQIWBI-LPYMAVHISA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carboxylic acid derivative.

    Synthesis of the Pyrazolone Core: This could involve the reaction of hydrazine derivatives with β-keto esters.

    Coupling Reactions: The final steps would involve coupling the benzothiazole and pyrazolone intermediates with the pyridine moiety under specific conditions, such as using a base and a solvent like ethanol or DMF.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the benzothiazole ring.

    Reduction: Reduction reactions could target the imine or azo functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biochemical Research: Could be used as a probe or inhibitor in enzymatic studies.

Industry

    Materials Science: Possible applications in the development of organic semiconductors or dyes.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal uses, it might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-ethyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which could confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H19N5OS/c1-3-8-15-18(13(2)22-17-11-6-7-12-21-17)19(26)25(24-15)20-23-14-9-4-5-10-16(14)27-20/h4-7,9-12,24H,3,8H2,1-2H3/b22-13+

InChI Key

KTTNNEIMRQIWBI-LPYMAVHISA-N

Isomeric SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/C4=CC=CC=N4)/C

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=N4)C

Origin of Product

United States

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